[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride
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Overview
Description
[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzylcyclohexyl group and a thiazolylmethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride typically involves the reaction of benzylcyclohexylmethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being performed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The thiazole ring, in particular, plays a crucial role in its biological activity by participating in electron transfer and stabilizing reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- [(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
- N,N-Diethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-quinolinamine
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide .
Uniqueness
[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride stands out due to its unique combination of a benzylcyclohexyl group and a thiazolylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S.ClH/c1-3-7-16(8-4-1)11-18(9-5-2-6-10-18)15-19-12-17-13-20-21-14-17;/h1,3-4,7-8,13-14,19H,2,5-6,9-12,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGKGOOBSRWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)CNCC3=CSN=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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